molecular formula C13H21N B499715 N-(4-Isopropylbenzyl)propan-1-amine CAS No. 889950-02-1

N-(4-Isopropylbenzyl)propan-1-amine

Cat. No.: B499715
CAS No.: 889950-02-1
M. Wt: 191.31g/mol
InChI Key: VVGSVYBBIVQOMK-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)propan-1-amine is an organic compound with the molecular formula C13H21N It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Isopropylbenzyl)propan-1-amine can be synthesized through several methods:

    Reductive Amination: This method involves the reaction of 4-isopropylbenzaldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-isopropylbenzyl chloride with propan-1-amine.

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination due to its efficiency and high yield. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

    Solvents: Methanol, ethanol, DMF

Major Products

    Oxidation: Imines, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Quaternary ammonium salts

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Isopropylbenzyl)propan-1-amine can be compared with other similar compounds, such as:

    N-(4-Methylbenzyl)propan-1-amine: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-Ethylbenzyl)propan-1-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(4-Tert-butylbenzyl)propan-1-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group at the para position in this compound imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGSVYBBIVQOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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